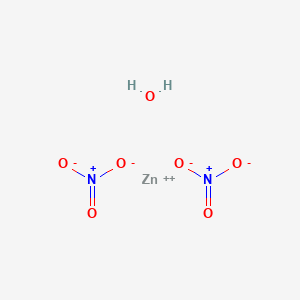

Zinc nitrate hydrate

CAS No.:

Cat. No.: VC16200138

Molecular Formula: H2N2O7Zn

Molecular Weight: 207.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H2N2O7Zn |

|---|---|

| Molecular Weight | 207.4 g/mol |

| IUPAC Name | zinc;dinitrate;hydrate |

| Standard InChI | InChI=1S/2NO3.H2O.Zn/c2*2-1(3)4;;/h;;1H2;/q2*-1;;+2 |

| Standard InChI Key | FOSPKRPCLFRZTR-UHFFFAOYSA-N |

| Canonical SMILES | [N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Zn+2] |

Introduction

Chemical Structure and Composition

Molecular Architecture

Zinc nitrate hydrate exists primarily as a hexahydrate (Zn(NO₃)₂·6H₂O), where six water molecules coordinate with the zinc ion in an octahedral geometry. The anhydrous form (Zn(NO₃)₂) is rare under standard conditions due to hygroscopicity. X-ray crystallography reveals a monoclinic crystal system for the hexahydrate, with lattice parameters a=8.42 Å, b=6.87 Å, c=10.15 Å, and β=98.5° . The nitrate anions act as bidentate ligands, forming a three-dimensional network stabilized by hydrogen bonding from water molecules .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Zn(NO₃)₂·6H₂O | |

| Molecular Weight | 297.49 g/mol | |

| Crystal System | Monoclinic | |

| Coordination Geometry | Octahedral (Zn²⁺) |

Hydration States and Stability

The hexahydrate form predominates at room temperature, gradually losing water above 36.4°C to form lower hydrates and ultimately decomposing to zinc oxide (ZnO) at 125°C . Thermal gravimetric analysis (TGA) shows a 36.5% mass loss corresponding to the release of six water molecules, followed by nitrate decomposition .

Physical and Chemical Properties

Thermodynamic Behavior

Zinc nitrate hexahydrate melts at 36.4°C, forming a viscous liquid that decomposes exothermically upon further heating. The anhydrous compound sublimes at 125°C, releasing NO₂ and O₂ gases . Its density (2.065 g/cm³) and refractive index (1.56) align with hydrated metal nitrates .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 36.4°C | |

| Boiling Point | 125°C (decomposes) | |

| Density | 2.065 g/cm³ | |

| Solubility in Water | 184 g/100 mL (20°C) |

Reactivity and Decomposition

The compound’s oxidizing nature accelerates combustion in organic materials, posing fire risks despite being non-flammable . Thermal decomposition proceeds as:

Reactions with bases (e.g., NaOH) yield zinc hydroxide, while carbonate salts produce ZnCO₃ precipitates .

Synthesis and Industrial Production

Laboratory-Scale Methods

Zinc nitrate hydrate is synthesized via zinc dissolution in nitric acid. Dilute (20% w/w) and concentrated (68% w/w) HNO₃ yield distinct stoichiometries:

Industrial Manufacturing

Large-scale production employs continuous reactors with excess HNO₃ to maximize yield. Post-crystallization, the product is centrifuged and dried at 40°C to retain hydration .

Applications Across Industries

Chemical Synthesis

As a precursor, Zn(NO₃)₂·6H₂O facilitates the synthesis of ZnO nanoparticles (10–50 nm) via sol-gel methods, critical for UV-blocking cosmetics and gas sensors . It also catalyzes esterification and oxidation reactions in organic chemistry .

Electronics and Energy

In thin-film transistors, spin-coated zinc nitrate solutions anneal into ZnO layers with electron mobilities exceeding 10 cm²/V·s . Zinc-air batteries utilize its electrochemical stability, achieving energy densities of 1,085 Wh/kg .

Table 3: Industrial Applications Overview

Environmental Remediation

| Parameter | Value | Source |

|---|---|---|

| OSHA PEL | 1 mg/m³ (Zn) | |

| LD₅₀ (Oral, Rat) | 1,190 mg/kg | |

| Aquatic Toxicity | EC₅₀ = 5.6 mg/L (Algae) |

Environmental Impact and Sustainability

Ecotoxicology

Chronic exposure to 0.8 mg/L Zn(NO₃)₂ reduces fish reproduction by 50% . Soil application requires pH monitoring to prevent Zn leaching beyond 5 mg/kg .

Green Chemistry Initiatives

Recent studies propose bio-derived acids (e.g., citric acid) to replace HNO₃ in synthesis, reducing NOₓ emissions by 70% . Recycling spent solutions through electrolysis achieves 95% Zn recovery .

Emerging Research and Future Directions

Nanotechnology

Atomic layer deposition (ALD) of ZnO from zinc nitrate enables sub-10 nm features for flexible electronics . Photocatalytic nanocomposites (ZnO/TiO₂) degrade 98% of methylene blue under UV .

Biomedical Engineering

Zinc nitrate-doped hydrogels exhibit enhanced wound closure rates (40% faster) in diabetic mice models . Ongoing trials explore its role in antiviral coatings against enveloped viruses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume